molecular formula C13H16FN3 B1482858 1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098068-55-2

1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1482858
CAS No.: 2098068-55-2
M. Wt: 233.28 g/mol
InChI Key: ICVFTTKPRRSPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. Pyrazole scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in several marketed drugs . The incorporation of a fluoroethyl group is a strategic modification in drug design, as fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity, and altered membrane permeability compared to their non-fluorinated analogs . This compound is specifically designed for research applications and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers exploring new therapeutic agents will find this compound valuable for constructing libraries focused on nitrogen-containing heterocycles, particularly for screening against various biological targets. Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological activities in scientific literature, including antibacterial, anticancer, antifungal, and anti-inflammatory properties, making them a versatile scaffold in early-stage drug development projects . The structural features of this molecule—comprising a phenyl-substituted pyrazole core, a fluoroethyl group, and an N-methylmethanamine side chain—make it a compelling building block for the synthesis of more complex molecules or for direct biological evaluation in high-throughput screening assays.

Properties

IUPAC Name

1-[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-15-10-12-9-13(16-17(12)8-7-14)11-5-3-2-4-6-11/h2-6,9,15H,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVFTTKPRRSPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CCF)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine typically follows a multi-step organic synthesis protocol, centering on pyrazole formation and subsequent functionalization:

  • Pyrazole Core Construction: The pyrazole ring is formed by condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or equivalents, yielding the 1H-pyrazole skeleton substituted at positions 1, 3, and 5.
  • Introduction of Phenyl Group: The phenyl substituent at the 3-position is introduced either via the starting β-dicarbonyl compound or by electrophilic aromatic substitution on the pyrazole ring.
  • Fluoroethyl Substitution: The 2-fluoroethyl group is introduced at the N-1 position of the pyrazole ring through alkylation reactions using 2-fluoroethyl halides or related reagents.
  • N-Methylmethanamine Side Chain: The N-methylmethanamine moiety is attached at the 5-position of the pyrazole ring, often through amination reactions or reductive amination processes.

This sequence results in the target compound with molecular formula C13H16FN3 and molecular weight 233.28 g/mol.

Detailed Preparation Steps and Conditions

Based on the synthesis principles and related patent literature on pyrazole derivatives with similar substitution patterns, the preparation involves the following key steps:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation Condensation of hydrazine with β-dicarbonyl compound (e.g., phenyl-substituted diketone) under acidic or neutral conditions Formation of 3-phenyl-1H-pyrazole intermediate
2 N-1 Alkylation Reaction with 2-fluoroethyl bromide or iodide in presence of base (e.g., K2CO3) in polar aprotic solvents (e.g., DMF) Selective alkylation at N-1 position introducing the 2-fluoroethyl group
3 Amination at 5-position Introduction of N-methylmethanamine via nucleophilic substitution or reductive amination using formaldehyde and methylamine derivatives Installation of the N-methylmethanamine side chain at 5-position
4 Purification Extraction, washing (water, brine), drying, and recrystallization or chromatographic purification Isolation of pure this compound

Research Findings and Optimization

  • Reaction Yields: Optimized alkylation and amination steps can achieve moderate to high yields (typically 60-85%) depending on reagent purity and reaction times.
  • Temperature Control: Alkylation reactions are often conducted at 50–80°C to balance reaction rate and selectivity.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution reactions.
  • Purification: Final compound purification is critical due to possible side products from over-alkylation or incomplete amination; recrystallization from suitable solvents or preparative chromatography is recommended.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Remarks
Pyrazole formation Acidic/neutral medium, reflux 2-6 hours Use of hydrazine hydrate and diketone
N-1 Alkylation 50–80°C, 12–24 hours, K2CO3 base, DMF 2-fluoroethyl bromide as alkylating agent
Amination Room temp to 60°C, reductive amination Formaldehyde + methylamine or equivalents
Purification Extraction with water/brine, drying agent, recrystallization Solvent choice critical for purity

Patent Literature Insights

While no direct patent describes this exact compound's preparation, closely related pyrazole derivatives have been prepared using similar methods, as detailed in patent WO2015063709A1 and KR20200096598A. These patents describe multi-step syntheses involving:

  • Organic layer separations, aqueous washes (e.g., sodium bicarbonate, sodium chloride solutions)
  • Controlled temperature additions of reagents such as glacial acetic acid for salt formation and crystallization
  • Drying protocols at moderate temperatures (40–45°C) for extended periods to obtain pure crystalline products

These protocols provide valuable guidance on reaction workup and purification applicable to the target compound.

Summary Table of Key Physical and Chemical Data

Property Data
Molecular Formula C13H16FN3
Molecular Weight 233.28 g/mol
CAS Number 2098068-55-2
IUPAC Name 1-[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]-N-methylmethanamine
SMILES CNCC1=CC(=NN1CCF)C2=CC=CC=C2
Typical Solvents for Synthesis DMF, DMSO, water, toluene
Reaction Temperature Range Room temp to 110°C

Chemical Reactions Analysis

1-(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrazole ring and the fluoroethyl group.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with a pyrazole moiety exhibit anticancer properties. Specifically, derivatives similar to 1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, pyrazole derivatives have been linked to apoptosis induction in breast cancer cells through the modulation of specific signaling pathways .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory properties. Research has demonstrated that pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases such as rheumatoid arthritis .
  • Neurological Applications :
    • There is emerging evidence suggesting that pyrazole derivatives may have neuroprotective effects. In animal models, these compounds have been shown to reduce neuroinflammation and provide protection against neurodegenerative conditions such as Alzheimer's disease .

Case Studies

  • Anticancer Study :
    • A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including those structurally related to this compound. The results indicated a significant reduction in cell viability in human cancer cell lines, suggesting that these compounds could serve as lead structures for developing new anticancer agents .
  • Anti-inflammatory Research :
    • In a preclinical trial, researchers evaluated the anti-inflammatory effects of several pyrazole derivatives on induced arthritis models. The compound exhibited a marked decrease in inflammation markers and joint swelling compared to controls, highlighting its potential therapeutic application in inflammatory diseases .
  • Neuroprotective Effects :
    • A recent investigation into neuroprotective agents included testing several pyrazole derivatives for their ability to cross the blood-brain barrier and exert protective effects against neuronal damage. The findings indicated that certain modifications to the pyrazole structure enhanced neuroprotection and reduced oxidative stress markers in neuronal cultures .

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine (Target) 1427022-46-5 C₁₂H₁₄FN₃* 157.19† 2-Fluoroethyl (1-position), Phenyl (3-position), N-methylmethanamine (5-position) Fluorine enhances lipophilicity and metabolic stability; compact structure.
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) Not provided C₇H₁₃N₃ 139.20 Ethyl (1-position), N-methylmethanamine (5-position) Simpler structure; lacks fluorine, reducing lipophilicity.
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine 1856052-68-0 C₁₅H₁₅ClFN₃S 323.81 Thienyl (5-fluoro), Phenylpyrazole, Chlorine Bulky thienyl group; higher molecular weight; potential for π-π stacking.
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine 1093079-61-8 C₉H₉F₄N 207.17 3-Fluoro-5-(trifluoromethyl)phenyl Strong electron-withdrawing groups; increased lipophilicity (logP).
3-Fluoro-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide Not provided C₂₁H₂₀FN₃O 365.41 Piperidine-linked benzamide, Fluorine on benzamide Amide group improves solubility; piperidine adds conformational flexibility.

*Inferred formula based on structure; †Reported molecular weight (157.19 g/mol) conflicts with formula-based calculation (~219.26 g/mol).

Key Differences and Implications

Substituent Effects
  • Fluorine vs. Fluorine also reduces oxidative metabolism, enhancing stability .
  • Thienyl vs. Phenyl () : The thienyl substituent introduces sulfur, which may alter electronic properties and metabolic pathways (e.g., susceptibility to cytochrome P450 enzymes). The higher molecular weight (323.81 g/mol) could limit bioavailability .
Functional Group Variations
  • Amide vs. Amine () : The benzamide group in 3-fluoro-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide enables hydrogen bonding with biological targets, improving solubility but reducing membrane permeability compared to the target compound’s amine group .
Molecular Weight and Drug-Likeness
  • The target compound’s reported molecular weight (157.19 g/mol) is unusually low for its structure, suggesting a possible error in . If the inferred formula (C₁₂H₁₄FN₃) is correct, its molecular weight (~219 g/mol) aligns better with typical drug-like molecules (200–500 g/mol).

Biological Activity

1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic organic compound belonging to the pyrazole class, characterized by a unique structure that includes a fluoroethyl group and a phenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Cyclization of hydrazine with diketones.
  • Introduction of the Fluoroethyl Group : Achieved via nucleophilic substitution reactions.
  • Phenyl Substitution : Conducted through electrophilic aromatic substitution.
  • N-Methylation : The final step involves methylation using agents like methyl iodide.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

  • The fluoroethyl group enhances lipophilicity, aiding in membrane penetration.
  • The pyrazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, modulating protein activity .

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown efficacy against various bacterial strains:

CompoundTarget BacteriaZone of Inhibition (mm)
10aE. coli15
10bS. aureus20
10cP. mirabilis18
RavuconazoleControl25

These results suggest that modifications in the structure can lead to enhanced antimicrobial effectiveness .

Anti-inflammatory and Anticancer Activity

The compound's potential as an anti-inflammatory agent has been explored in various studies. It has been suggested that the pyrazole scaffold may inhibit pro-inflammatory pathways, thereby reducing inflammation markers in vitro. Additionally, its ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antimicrobial Evaluation

In a recent study, derivatives of pyrazole were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited comparable activity to standard antibiotics like Ravuconazole, indicating their potential as alternative therapeutic agents .

Case Study 2: Anti-inflammatory Properties

A study focused on the anti-inflammatory effects of similar pyrazole compounds showed a significant reduction in TNF-alpha levels in treated macrophages compared to controls. This highlights the potential for these compounds in treating inflammatory diseases .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine?

  • Methodology :
    • Multi-step synthesis : Begin with condensation reactions involving halogenated intermediates (e.g., 2-fluoroethyl halides) and phenyl-substituted pyrazole precursors. Use nucleophilic substitution to introduce the methylmethanamine moiety .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) for isolating intermediates. Confirm purity via HPLC (>95%) and LC-MS .
    • Analytical validation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify regioselectivity of pyrazole substitution. FT-IR can confirm functional groups (e.g., C-F stretch at 1100–1200 cm1^{-1}) .

Q. How can researchers address challenges in characterizing the physicochemical properties of this compound?

  • Challenges : Limited data on melting point, solubility, and log PP ().
  • Solutions :
    • Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points.
    • Solubility profiling : Conduct shake-flask experiments in PBS, DMSO, and ethanol at 25°C.
    • Partition coefficient : Estimate log PP via reverse-phase HPLC with reference standards .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Full-body chemical-resistant suits, nitrile gloves, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates .
  • Respiratory protection : NIOSH-approved OV/AG/P99 respirators for aerosolized particles or vapor exposure .
  • Waste disposal : Neutralize acidic/basic byproducts before transferring to licensed hazardous waste facilities .

Advanced Research Questions

Q. What experimental frameworks are suitable for evaluating the biological activity of this compound?

  • In vitro assays :
    • Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays.
    • Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding : Radioligand displacement studies (e.g., 3H^3 \text{H}-labeled ligands) to quantify affinity for CNS targets like serotonin receptors .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Modifications :
    • Replace the 2-fluoroethyl group with trifluoromethyl or cyclopropyl to enhance metabolic stability .
    • Introduce electron-withdrawing groups (e.g., nitro, sulfonamide) on the phenyl ring to improve target selectivity .
  • Evaluation : Compare IC50_{50} values across analogs in enzyme inhibition assays. Use molecular docking to predict binding interactions .

Q. What computational strategies aid in predicting this compound’s interaction with biological targets?

  • Molecular docking : Utilize AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 4EK3) to map binding poses .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study fluorine’s electronic effects on reactivity .

Q. How should researchers resolve contradictions in reported toxicity data?

  • Approach :
    • Validate existing data via OECD Guideline 423 acute oral toxicity tests in rodents.
    • Perform Ames tests to assess mutagenicity, addressing gaps in IARC/NTP classifications .

Q. What methodologies are recommended for toxicological profiling?

  • In vitro : HepG2 cell assays for hepatotoxicity screening.
  • In vivo : 28-day repeated-dose studies (OECD 407) to identify NOAEL (no-observed-adverse-effect level) .

Q. How can metabolic stability be assessed to inform drug development?

  • Microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS. Calculate t1/2t_{1/2} and intrinsic clearance .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Q. What strategies evaluate the environmental impact of this compound?

  • Biodegradation : OECD 301F respirometry tests to measure CO2\text{CO}_2 evolution over 28 days.
  • Ecototoxicity : Daphnia magna acute immobilization assays (EC50_{50}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.